3-Hydroxydecanedioic acid is a dicarboxylic acid with the molecular formula and a molecular weight of 202.25 g/mol. It is classified as a hydroxy acid due to the presence of a hydroxyl group (-OH) adjacent to one of the carboxylic acid groups (-COOH). This compound is part of a broader class of hydroxy dicarboxylic acids, which are formed from fatty acids through metabolic processes. 3-Hydroxydecanedioic acid has garnered interest for its potential applications in biochemistry and materials science, particularly as a building block for biodegradable polymers and as an intermediate in various chemical syntheses.
3-Hydroxydecanedioic acid can be derived from natural sources, particularly through the microbial metabolism of fatty acids. It is produced via the omega-oxidation pathway, where long-chain fatty acids undergo enzymatic reactions leading to the formation of hydroxy dicarboxylic acids. The classification of this compound falls under hydroxy acids and dicarboxylic acids, which are significant in both biological systems and synthetic applications.
The synthesis of 3-hydroxydecanedioic acid can be achieved through various methods:
The general procedure for chemical synthesis involves:
3-Hydroxydecanedioic acid can participate in various chemical reactions:
In esterification, the reaction typically requires an acid catalyst and heat to facilitate the formation of esters from alcohols and carboxylic acids.
The mechanism by which 3-hydroxydecanedioic acid functions within biological systems primarily involves its role as an intermediate in metabolic pathways. It is believed that this compound can influence cellular processes by serving as a substrate for enzyme-catalyzed reactions, particularly those involved in lipid metabolism and energy production.
3-Hydroxydecanedioic acid has several scientific uses:
Omega-oxidation initiates the biosynthesis of 3-hydroxydecanedioic acid by converting monocarboxylic fatty acids into dicarboxylic precursors. This pathway occurs in the endoplasmic reticulum and involves cytochrome P450 enzymes, primarily CYP4F11 in human liver microsomes. CYP4F11 catalyzes the ω-hydroxylation of 3-hydroxystearate and 3-hydroxypalmitate, forming 3,18-dihydroxystearate and 3,16-dihydroxypalmitate, respectively. These intermediates undergo further oxidation to yield dicarboxylic acids [2] [6]. Kinetic studies reveal CYP4F11’s efficiency, with a Km of 53.5 μM and Vmax of 13.9 min⁻¹ for 3-hydroxystearate metabolism. This enzymatic step is critical under pathological conditions like impaired mitochondrial β-oxidation, where fatty acid mobilization increases [2] [9].
Table 1: Enzymatic Kinetics of CYP4F Isoforms in 3-Hydroxy Fatty Acid ω-Hydroxylation
Enzyme | Substrate | Km (μM) | Vmax (min⁻¹) | Inhibition by CYP4F Antibodies |
---|---|---|---|---|
CYP4F11 | 3-Hydroxystearate | 53.5 | 13.9 | 68% |
CYP4F11 | 3-Hydroxypalmitate | 105.8 | 70.6 | 99% |
CYP4F2 | 3-Hydroxystearate | Negligible | Low | <10% |
Incomplete β-oxidation in mitochondria generates the 3-hydroxy fatty acid precursors essential for 3-hydroxydecanedioic acid synthesis. During mitochondrial β-oxidation, 3-hydroxyacyl-CoA intermediates accumulate due to metabolic perturbations. Rotenone (a complex I inhibitor) exacerbates this by reducing NAD⁺ availability, increasing 3-hydroxy fatty acid production by 50–70% [3] [5]. Notably, these intermediates undergo epimerization via dehydration-rehydration cycles, converting the native L-enantiomer into a near-racemic mixture (58% D-isomer, 42% L-isomer). This epimerization occurs through trans-2-enoyl-CoA intermediates and involves NADPH-dependent reductases rather than conventional epimerases [5].
Table 2: Mitochondrial Factors Influencing 3-Hydroxy Fatty Acid Accumulation
Condition | 3-Hydroxyacyl Intermediate (nmol/mg protein) | Epimerization (D:L Ratio) | Key Enzymatic Pathways |
---|---|---|---|
Normal β-oxidation | 3–5 | 50:50 | Dehydrogenases, hydratases |
Rotenone treatment | 8–12 | 58:42 | NADPH-dependent reductases |
Purified mitochondria | 3–5 | 55:45 | Trans-2-enoyl-CoA isomerization |
The synthesis of 3-hydroxydicarboxylic acids is tightly regulated by substrate availability, CoA ester dynamics, and cytochrome P450 isoform specificity. CYP4F11 dominates ω-hydroxylation of C16–C18 3-hydroxy fatty acids, while CYP4F2 shows minimal activity. Polyspecific CYP4F antibodies inhibit 68–99% of microsomal ω-hydroxylation, confirming CYP4F11’s primacy [2]. Additionally, CoA ester pool sizes modulate flux through this pathway. Under starvation or diabetic conditions, decreased ATP levels promote ω-oxidation over glyceride synthesis by reducing acyl-CoA esterification [6]. This shift enables dicarboxylic acid production for gluconeogenesis, as dicarboxylic acids yield succinyl-CoA via β-oxidation [6] [9].
3-Hydroxydecanedioic acid exists within a spectrum of homologous 3-hydroxydicarboxylic acids differing in chain length and saturation. In ketoacidosis, the major urinary homologue is 3-hydroxydecanedioic acid (C₁₀), accompanied by minors including:
These homologues arise from parallel ω-oxidation and incomplete β-oxidation of fatty acids of varying chain lengths. For instance, 3-hydroxydodecanedioic acid likely originates from lauric acid (C₁₂), while 3-hydroxytetradecadienedioic acid derives from myristoleic acid (C₁₄:₁). The correlation between 3-hydroxydecanedioic acid and adipic acid (hexanedioic acid) excretion underscores shared regulatory mechanisms in dicarboxylic acid metabolism [1] [5].
Table 3: Structural Diversity of 3-Hydroxydicarboxylic Acid Homologues
Homologue | Carbon Chain | Unsaturation | Proposed Precursor Fatty Acid |
---|---|---|---|
3-Hydroxyoctanedioic acid | C₈ | None | Caprylic acid (C₈) |
3-Hydroxydecenedioic acid | C₁₀ | Monoene | Capric acid (C₁₀) |
3-Hydroxydodecanedioic acid | C₁₂ | None | Lauric acid (C₁₂) |
3-Hydroxytetradecadienedioic acid | C₁₄ | Diene | Myristoleic acid (C₁₄:₁) |
Concluding Remarks
3-Hydroxydecanedioic acid exemplifies the metabolic adaptability of fatty acid oxidation pathways under physiological and pathological conditions. Its biosynthesis via omega-oxidation and incomplete beta-oxidation highlights the interplay between mitochondrial dysfunction, microsomal enzyme specificity, and homologue diversity. Future research may explore engineering microbial systems (e.g., Pseudomonas putida) for sustainable production of 3-hydroxyacids, leveraging modular polyketide synthases [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7